Cas no 64567-01-7 (Naphthalene, 1-iodo-6-(trifluoromethyl)-)

Naphthalene, 1-iodo-6-(trifluoromethyl)-, is a halogenated naphthalene derivative featuring both an iodine substituent and a trifluoromethyl group on the aromatic ring. This compound is valuable in organic synthesis, particularly in cross-coupling reactions, where the iodine moiety serves as a reactive site for palladium-catalyzed transformations. The trifluoromethyl group enhances its utility in pharmaceutical and agrochemical applications due to its electron-withdrawing properties, which can improve metabolic stability and bioavailability. Its well-defined structure and functional groups make it a versatile intermediate for constructing complex molecules. The compound is typically handled under inert conditions due to its sensitivity to light and moisture.
Naphthalene, 1-iodo-6-(trifluoromethyl)- structure
64567-01-7 structure
Product name:Naphthalene, 1-iodo-6-(trifluoromethyl)-
CAS No:64567-01-7
MF:C11H6F3I
MW:322.065025806427
CID:4098905
PubChem ID:12363805

Naphthalene, 1-iodo-6-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, 1-iodo-6-(trifluoromethyl)-
    • 5-Iodo-2-(trifluoromethyl)naphthalene
    • 64567-01-7
    • Inchi: InChI=1S/C11H6F3I/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h1-6H
    • InChI Key: CSAHYAMPRPBKAX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 321.94663Da
  • Monoisotopic Mass: 321.94663Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 0Ų

Naphthalene, 1-iodo-6-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A219001339-1g
5-Iodo-2-(trifluoromethyl)naphthalene
64567-01-7 98%
1g
$1617.60 2023-09-01
Alichem
A219001339-500mg
5-Iodo-2-(trifluoromethyl)naphthalene
64567-01-7 98%
500mg
$960.40 2023-09-01
Enamine
EN300-9488779-1.0g
1-iodo-6-(trifluoromethyl)naphthalene
64567-01-7 95%
1.0g
$0.0 2022-12-31

Additional information on Naphthalene, 1-iodo-6-(trifluoromethyl)-

Introduction to Compound CAS No 64567-01-7: Naphthalene, 1-iodo-6-(trifluoromethyl)

Naphthalene, 1-iodo-6-(trifluoromethyl) (CAS No 64567-01-7) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines the aromaticity of naphthalene with the electronegative trifluoromethyl group and the iodine substituent. The naphthalene framework provides a stable aromatic system, while the trifluoromethyl group introduces electron-withdrawing effects, enhancing the compound's reactivity and versatility in chemical reactions. The iodo substituent further contributes to its electronic properties, making it a valuable building block in organic synthesis.

Recent studies have highlighted the importance of Naphthalene, 1-iodo-6-(trifluoromethyl) in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its role in constructing heterocyclic compounds, which are crucial in drug design due to their ability to mimic biological molecules and interact with target proteins. The compound's ability to undergo various coupling reactions, such as Suzuki-Miyaura and Heck reactions, has made it a key intermediate in synthesizing complex molecules with potential therapeutic applications.

The synthesis of Naphthalene, 1-iodo-6-(trifluoromethyl) involves a multi-step process that typically begins with the preparation of naphthalene derivatives. The introduction of the trifluoromethyl group is often achieved through electrophilic substitution reactions, while the iodination step requires precise control to ensure regioselectivity. Recent advancements in catalytic methods have improved the efficiency and yield of these reactions, making the compound more accessible for large-scale production.

In terms of physical properties, Naphthalene, 1-iodo-6-(trifluoromethyl) exhibits a high melting point due to its rigid aromatic structure and strong intermolecular forces. Its solubility in organic solvents is moderate, which facilitates its use in solution-based chemical transformations. The compound's UV-vis spectrum shows strong absorption bands in the visible region, indicating its potential for applications in optoelectronic materials.

One of the most promising areas of research involving Naphthalene, 1-iodo-6-(trifluoromethyl) is its use in constructing two-dimensional materials. By incorporating this compound into layered structures, scientists have demonstrated enhanced electrical conductivity and mechanical stability. These materials hold great potential for use in flexible electronics and energy storage devices.

Furthermore, recent studies have explored the biological activity of Naphthalene, 1-iodo-6-(trifluoromethyl) derivatives. Certain analogs have shown potent anti-cancer properties by selectively targeting cancer cells while sparing healthy tissue. This highlights the compound's potential as a lead molecule for drug discovery.

In conclusion, Naphthalene, 1-iodo-6-(trifluoromethyl) (CAS No 64567-01-7) is a versatile compound with a wide range of applications in organic synthesis, materials science, and pharmacology. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions across these disciplines.

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